Avn-944
描述
AVN-944 is an orally bioavailable, highly selective, nonnucleoside and uncompetitive inosine monophosphate dehydrogenase (IMPDH) inhibitor with antitumor and antiviral activities . It depletes intracellular GMP levels and inhibits DNA and RNA viruses replication via reduction of GTP pools in infected cells .
Molecular Structure Analysis
The molecular formula of AVN-944 is C25H27N5O5 . Its exact mass is 477.20 and the molecular weight is 477.510 . More detailed structural information can be found on various chemical databases .Chemical Reactions Analysis
AVN-944 inhibits IMPDH and appears to induce apoptosis . It was found that the gene HspA1A, a marker of stress response found to correlate with depleted GTP pools in cancer cell lines, is induced within hours upon the first treatment of the drug in patients .科学研究应用
Summary of the Application
AVN-944 is a small molecule inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH), the rate-limiting enzyme in the production of guanine nucleotides via the de novo biosynthetic pathway . It has been shown to inhibit the proliferation of a wide range of hematologic and epithelial tumor cell types .
Methods of Application or Experimental Procedures
In the research, gene expression biomarkers were identified from full genome analysis in HL-60 and HT-29 cell lines as well as stimulated and unstimulated normal human PBMC’s treated with AVN-944 . Additional compound profiling was performed on MiaPaca2, PANC1, IM9, KG-1, and K-562 cells using a proprietary cancer focused chip containing 2000 genes .
Results or Outcomes
Depending on the cell type, concentration of AVN-944 (0.1uM to 2uM) and exposure duration of 2 to 72 hours, between 65 and 722 genes were differentially expressed . Genes responsive to AVN-944 were subsequently validated using qRT-PCR, which defined a set of 19 marker genes . This focused gene signature was well conserved across cell lines and changes in gene expression correlated with AVN-944 induced guanine depletion in HT-29 and KG-1 cells . The pathways affected by AVN-944 define its mechanism of action and underscore the potential of AVN-944 as an anti-cancer therapeutic .
Biomarker Development
Summary of the Application
To expedite the clinical development of AVN-944, researchers are developing a high-value set of biomarkers that will guide decision-making in clinical trials .
Methods of Application or Experimental Procedures
Candidate gene expression biomarkers were identified from full genome analysis in various cell lines treated with AVN-944 . Additional compound profiling was performed on several cells using a proprietary cancer-focused chip containing 2000 genes .
Results or Outcomes
Depending on the cell type, concentration of AVN-944, and exposure duration, between 65 and 722 genes were differentially expressed . This focused gene signature was well conserved across cell lines and changes in gene expression correlated with AVN-944 induced guanine depletion in certain cells .
Anti-Tumor Potential
Summary of the Application
AVN-944 has demonstrated a statistically meaningful impact on IMPDH and other proteins that are critical to activities in cancer cells, including nucleotide biosynthesis, energy and metabolism, DNA replication, apoptosis, and cell cycle control .
Methods of Application or Experimental Procedures
The anti-tumor potential of AVN-944 is being explored through clinical trials .
Results or Outcomes
AVN-944 has been associated with cancer cell death in clinical trials .
Clinical Trials
Summary of the Application
AVN-944 has been used in clinical trials to determine its safety, maximum tolerated dose, pharmacokinetics, and anti-neoplastic response in patients with advanced hematologic malignancies .
Methods of Application or Experimental Procedures
The clinical trials involved the administration of AVN-944 to patients with advanced hematologic malignancies . The trials aimed to determine the safety and maximum tolerated dose of the drug, as well as its pharmacokinetics and anti-neoplastic response .
未来方向
Recent advances in understanding the mechanistic role of IMPDH in tumorigenesis and cancer progression, as well as the development of IMPDH inhibitors with selective actions on GTP synthesis, have prompted a reappraisal of targeting this enzyme for anti-cancer treatment . The development of new inhibitors as anti-cancer drugs and strategies to overcome existing challenges are future directions in this field .
属性
IUPAC Name |
[(2R)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O5/c1-4-20(10-11-26)35-25(32)28-16(2)17-6-5-7-18(12-17)29-24(31)30-19-8-9-21(22(13-19)33-3)23-14-27-15-34-23/h5-9,12-16,20H,4,10H2,1-3H3,(H,28,32)(H2,29,30,31)/t16-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCPCOJTCINIFZ-OXJNMPFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC#N)OC(=O)N[C@@H](C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183921 | |
Record name | AVN 944 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
AVN944 inhibits IMPDH and appears to induce apoptosis. Specifically, it was found that the gene HspA1A, a marker of stress response found to correlate with depleted GTP pools in cancer cell lines, is induced within hours upon the first treatment of the drug in patients, even at the trial's lowest doses. Following continued dosing of AVN944, this marker of disease cell stress was elevated even in the absence of circulating levels of the drug between doses. | |
Record name | AVN-944 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05500 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
(R)-1-cyanobutan-2-yl ((S)-1-(3-(3-(3-methoxy-4-(oxazol-5-yl)phenyl)ureido)phenyl)ethyl)carbamate | |
CAS RN |
297730-17-7 | |
Record name | AVN 944 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0297730177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AVN 944 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AVN-944 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3NPL1V48Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。